molecular formula C12H21NO4 B13512295 Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Cat. No.: B13512295
M. Wt: 243.30 g/mol
InChI Key: YSXCZFYGDXWSDT-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C12H21NO4. It is a white solid at room temperature and is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at a temperature range of 0-8°C to ensure the stability of the reactants and products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxabicyclohexane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, potentially inhibiting their activity or modulating their function. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing its interaction with the target .

Comparison with Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
  • tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate

Uniqueness: tert-butyl N-{[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate is unique due to its specific substitution pattern on the oxabicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-11-4-12(5-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15)

InChI Key

YSXCZFYGDXWSDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CO

Origin of Product

United States

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